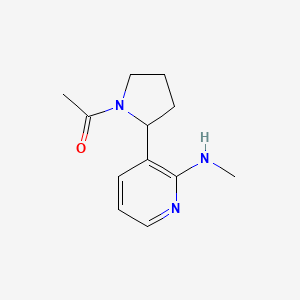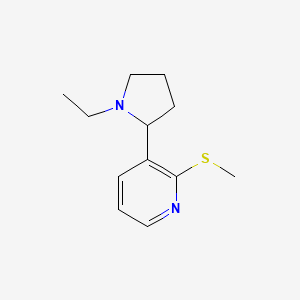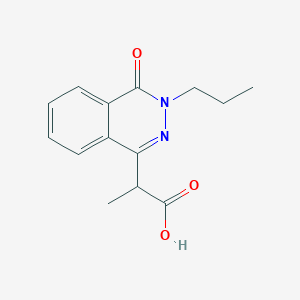![molecular formula C13H17N3 B11800883 (R)-1-(1-Cyclobutyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11800883.png)
(R)-1-(1-Cyclobutyl-1H-benzo[D]imidazol-2-YL)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(1-Cyclobutyl-1H-benzo[D]imidazol-2-YL)ethanamine is a chiral compound belonging to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The presence of a cyclobutyl group and a benzimidazole moiety in its structure suggests potential pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(1-Cyclobutyl-1H-benzo[D]imidazol-2-YL)ethanamine typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of Cyclobutyl Group: The cyclobutyl group can be introduced via a cyclization reaction involving appropriate precursors.
Chiral Resolution: The chiral center can be introduced through asymmetric synthesis or chiral resolution techniques.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to achieve high yield and purity. Continuous flow synthesis and other advanced techniques may be employed for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different pharmacological properties.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce alkyl or aryl groups.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Receptor Binding: Investigation of its binding affinity to various biological receptors.
Medicine
Drug Development: Exploration of its pharmacological properties for the development of new therapeutic agents.
Antimicrobial Activity: Potential use as an antimicrobial agent.
Industry
Chemical Synthesis: Utilization in the synthesis of other complex molecules.
Pharmaceutical Manufacturing: Application in the production of pharmaceutical intermediates.
Mecanismo De Acción
The mechanism of action of ®-1-(1-Cyclobutyl-1H-benzo[D]imidazol-2-YL)ethanamine may involve interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects could be mediated through pathways involving signal transduction, enzyme inhibition, or receptor modulation.
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole Derivatives: Compounds with similar benzimidazole cores.
Cyclobutyl-Containing Compounds: Molecules with cyclobutyl groups.
Uniqueness
The unique combination of a cyclobutyl group and a benzimidazole moiety in ®-1-(1-Cyclobutyl-1H-benzo[D]imidazol-2-YL)ethanamine may confer distinct pharmacological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C13H17N3 |
|---|---|
Peso molecular |
215.29 g/mol |
Nombre IUPAC |
(1R)-1-(1-cyclobutylbenzimidazol-2-yl)ethanamine |
InChI |
InChI=1S/C13H17N3/c1-9(14)13-15-11-7-2-3-8-12(11)16(13)10-5-4-6-10/h2-3,7-10H,4-6,14H2,1H3/t9-/m1/s1 |
Clave InChI |
QLKZEIPFTZJBAM-SECBINFHSA-N |
SMILES isomérico |
C[C@H](C1=NC2=CC=CC=C2N1C3CCC3)N |
SMILES canónico |
CC(C1=NC2=CC=CC=C2N1C3CCC3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















